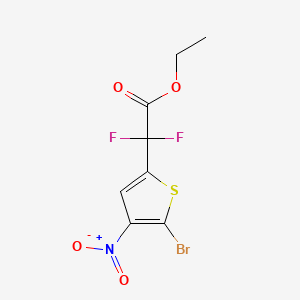
Ethyl2-(5-bromo-4-nitrothiophen-2-yl)-2,2-difluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl2-(5-bromo-4-nitrothiophen-2-yl)-2,2-difluoroacetate is a chemical compound that belongs to the class of organic compounds known as thiophenes. Thiophenes are heterocyclic compounds containing a five-membered ring with four carbon atoms and one sulfur atom. This particular compound is characterized by the presence of bromine, nitro, and difluoroacetate groups attached to the thiophene ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-(5-bromo-4-nitrothiophen-2-yl)-2,2-difluoroacetate typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common method includes the bromination of 2-thiophenecarboxylic acid, followed by nitration to introduce the nitro group. The final step involves the esterification of the carboxylic acid with ethyl difluoroacetate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
Ethyl2-(5-bromo-4-nitrothiophen-2-yl)-2,2-difluoroacetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Amino derivatives: Formed through the reduction of the nitro group.
Substituted thiophenes: Formed through nucleophilic substitution of the bromine atom.
Carboxylic acids: Formed through hydrolysis of the ester group.
Scientific Research Applications
Ethyl2-(5-bromo-4-nitrothiophen-2-yl)-2,2-difluoroacetate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of Ethyl2-(5-bromo-4-nitrothiophen-2-yl)-2,2-difluoroacetate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the nitro group can facilitate interactions with nucleophilic sites, while the bromine and difluoroacetate groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl2-(5-chloro-4-nitrothiophen-2-yl)-2,2-difluoroacetate
- Ethyl2-(5-iodo-4-nitrothiophen-2-yl)-2,2-difluoroacetate
- Ethyl2-(5-bromo-4-aminothiophen-2-yl)-2,2-difluoroacetate
Uniqueness
Ethyl2-(5-bromo-4-nitrothiophen-2-yl)-2,2-difluoroacetate is unique due to the combination of bromine, nitro, and difluoroacetate groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C8H6BrF2NO4S |
|---|---|
Molecular Weight |
330.11 g/mol |
IUPAC Name |
ethyl 2-(5-bromo-4-nitrothiophen-2-yl)-2,2-difluoroacetate |
InChI |
InChI=1S/C8H6BrF2NO4S/c1-2-16-7(13)8(10,11)5-3-4(12(14)15)6(9)17-5/h3H,2H2,1H3 |
InChI Key |
SSEHZWGBAGAGEN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(S1)Br)[N+](=O)[O-])(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















